molecular formula C11H14ClNO2 B1333601 Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride CAS No. 78348-26-2

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride

Cat. No.: B1333601
CAS No.: 78348-26-2
M. Wt: 227.69 g/mol
InChI Key: GZCFAFBVBOGXRN-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride typically involves the following steps:

  • Cyclization Reaction: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through various methods, including Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

  • Esterification: : The next step is the esterification of the carboxylic acid group. This is usually done by reacting the carboxylic acid with methanol in the presence of a strong acid like hydrochloric acid to form the methyl ester.

  • Hydrochloride Formation: : Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives with varying degrees of saturation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Tetrahydroquinoline Derivatives: These are closely related compounds with varying degrees of saturation and substitution patterns, leading to different chemical and biological properties.

List of Similar Compounds

  • Quinoline
  • 1,2,3,4-Tetrahydroquinoline
  • Methylquinoline
  • Hydroxyquinoline

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quinoline derivatives.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFAFBVBOGXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372647
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78348-26-2
Record name 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78348-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
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